Cepharanthine

Vue d'ensemble

Description

La cépharanthine est un alcaloïde bisbenzylisoquinoléine isolé de la plante Stephania cepharantha Hayata . Elle a été utilisée en médecine traditionnelle pour ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, antioxydants, immunomodulateurs, antitumoraux et antiviraux . Récemment, elle a suscité un intérêt pour son potentiel dans le traitement du syndrome respiratoire aigu sévère coronavirus 2 (SRAS-CoV-2), le virus responsable de la maladie à coronavirus 2019 (COVID-19) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La cépharanthine est principalement obtenue par isolation et extraction des racines tubéreuses de Stephania cepharantha Hayata . La teneur en cépharanthine dans la masse racinaire varie d’environ 19,5 % à 33,5 % . Le composé est amphiphile, soluble dans l’éther et généralement cristallisé à partir du benzène .

Méthodes de production industrielle : La production industrielle de cépharanthine implique l’extraction du composé de la matière végétale à l’aide de solvants tels que le benzène. Le composé extrait est ensuite purifié et cristallisé pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La cépharanthine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution .

Réactifs et conditions courants :

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines dans des conditions appropriées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de cépharanthine .

4. Applications de la recherche scientifique

La cépharanthine a une large gamme d’applications en recherche scientifique :

Applications De Recherche Scientifique

Antiviral Properties

Cepharanthine has demonstrated potent antiviral activity against several viruses, including coronaviruses. Its mechanisms include inhibition of viral entry and replication, making it a candidate for treating viral infections.

Case Studies

- A study indicated that this compound was identified as the most effective drug against SARS-CoV-2 in a screening of 2406 approved drugs, outperforming existing antiviral medications .

- In vitro studies showed that this compound significantly inhibited the growth of SARS-CoV-2 and its variants .

Oncological Applications

This compound exhibits promising anti-cancer properties by enhancing the efficacy of chemotherapeutic agents and inducing apoptosis in cancer cells.

Mechanisms in Cancer Treatment

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in various cancer cell lines, including primary effusion lymphoma .

- Synergistic Effects with Chemotherapy : this compound enhances the accumulation of chemotherapeutic agents in cancer cells by inhibiting drug transporters .

Clinical Findings

- In breast cancer studies, this compound treatment reduced phosphorylated AKT and mTOR levels, indicating a potential pathway for inhibiting cancer cell growth .

Immunomodulatory Effects

This compound has been shown to modulate immune responses, making it useful in treating inflammatory diseases and enhancing immune function.

Anti-inflammatory Properties

- It reduces pro-inflammatory cytokines and oxidative stress markers, which are critical in managing conditions like septic shock and acute lung injury .

Clinical Applications

- A clinical trial is underway to evaluate the efficacy of this compound combined with corticosteroids for treating oral lichen planus, with preliminary results showing significant improvement in symptoms .

Dermatological Applications

This compound's antioxidant and anti-inflammatory properties have made it a candidate for treating various skin conditions.

Efficacy in Skin Disorders

- Clinical observations suggest that oral administration of this compound leads to significant improvement in conditions such as stomatitis and leukoplakia .

Pharmacological Profile

The pharmacological profile of this compound includes various activities that contribute to its therapeutic potential:

| Property | Description |

|---|---|

| Antiviral | Effective against SARS-CoV-2 and other coronaviruses |

| Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces cytokines and oxidative stress |

| Immunomodulatory | Enhances immune responses |

| Antioxidant | Protects cells from oxidative damage |

Mécanisme D'action

La cépharanthine exerce ses effets par le biais de multiples mécanismes :

Cibles moléculaires : Elle cible diverses voies moléculaires, notamment celles impliquées dans l’inflammation, le stress oxydatif et l’immunomodulation.

Voies impliquées : La cépharanthine régule l’autophagie, inhibe l’inflammation et réduit le stress oxydatif en modulant les voies de signalisation telles que la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB).

Comparaison Avec Des Composés Similaires

La cépharanthine est unique parmi les alcaloïdes bisbenzylisoquinoléine en raison de son large spectre d’activités pharmacologiques . Parmi les composés similaires, on peut citer :

Tétrandrine : Un autre alcaloïde bisbenzylisoquinoléine aux propriétés anti-inflammatoires et immunomodulatrices.

Berbamine : Connue pour ses effets antitumoraux et antiviraux.

Isotétrandrine : Elle présente des activités pharmacologiques similaires, mais avec des profils de puissance et d’efficacité différents.

La cépharanthine se distingue par sa large gamme d’applications et son potentiel dans le traitement de la COVID-19 .

Activité Biologique

Cepharanthine (CEP) is a bisbenzylisoquinoline alkaloid derived from the plant Stephania cepharantha. It has been used in traditional medicine, particularly in Japan, for its diverse therapeutic properties. Recent research has highlighted its potential in various biological activities, including antiviral, anticancer, anti-inflammatory, and immunomodulatory effects.

1. Antiviral Activity

This compound exhibits significant antiviral properties against several viruses, including SARS-CoV-2. Studies have shown that it can inhibit viral replication in vitro and in vivo. A double-blind, randomized, placebo-controlled trial demonstrated that administration of 60 mg/day of CEP slightly shortened the time to a negative nasopharyngeal swab in COVID-19 patients compared to placebo . Additionally, this compound's mechanisms include:

- Inhibition of NPC1 Protein : This interaction disrupts cellular lipid homeostasis and enhances resistance to SARS-CoV-2 .

- Anti-inflammatory Effects : It modulates inflammatory responses that are crucial during viral infections .

2. Anticancer Effects

This compound has shown promising anticancer activities across various cancer types, including leukemia, colorectal cancer, and lung cancer. Its mechanisms of action include:

- Induction of Apoptosis : CEP activates caspases leading to programmed cell death in cancer cells .

- Inhibition of Angiogenesis : By reducing levels of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), this compound impedes tumor growth .

- Cell Cycle Arrest : It induces G1/S phase arrest and inhibits proliferation in several cancer cell lines .

Table 1: Summary of Anticancer Activities

3. Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory effects by regulating multiple signaling pathways:

- NF-κB Pathway : Inhibition of NF-κB reduces inflammation and modulates immune responses .

- MAPK Pathway : It regulates chondrocytic inflammation, showing promise for treating osteoarthritis .

4. Immunomodulatory Effects

This compound exhibits immunomodulatory properties by:

- Regulating T Cell Activation : It can treat allergic reactions by modulating the activity of abnormally activated T cells .

- Enhancing Immune Responses : Enhances leukocyte counts and improves resistance to infections .

Clinical Efficacy Against COVID-19

A clinical trial involving 262 patients with mild COVID-19 showed that this compound reduced the duration of viral shedding when compared to placebo. The results indicated a potential role for this compound as a therapeutic agent in managing COVID-19 symptoms .

Efficacy in Cancer Treatment

In a study on small cell lung cancer (SCLC), this compound was found to significantly inhibit cell proliferation and enhance the efficacy of standard therapies. This suggests its potential as an adjunct treatment in oncology .

Propriétés

IUPAC Name |

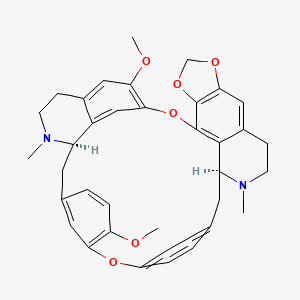

(14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3/t28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPXVXANRNDGTA-WDYNHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045957 | |

| Record name | Cepharanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-49-2 | |

| Record name | (+)-Cepharanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cepharanthine [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cepharanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHARANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cepharanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 481-49-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHARANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7592YJ0J6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.